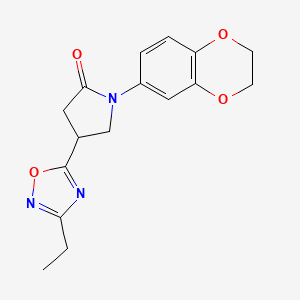

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Description

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 2,3-dihydro-1,4-benzodioxin group and a 3-ethyl-1,2,4-oxadiazole moiety. The ethyl substituent on the oxadiazole ring distinguishes it from closely related analogs, influencing its physicochemical and biological properties.

Properties

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4/c1-2-14-17-16(23-18-14)10-7-15(20)19(9-10)11-3-4-12-13(8-11)22-6-5-21-12/h3-4,8,10H,2,5-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYNHKYSBSOKIJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic implications of this compound based on various research findings.

Synthesis

The synthesis of this compound involves several key steps:

- Starting Materials : The synthesis begins with 2,3-dihydrobenzo[1,4]dioxin and ethyl hydrazine derivatives.

- Formation of Oxadiazole : The reaction between the appropriate hydrazine and an acid chloride leads to the formation of the oxadiazole moiety.

- Pyrrolidinone Formation : The final step involves cyclization to form the pyrrolidinone structure.

Biological Activity

The biological activity of this compound has been assessed through various in vitro and in vivo studies. Key findings include:

Enzyme Inhibition

Research has shown that compounds similar to 1-(2,3-Dihydro-1,4-benzodioxin) exhibit significant inhibitory activity against various enzymes:

- Acetylcholinesterase (AChE) : Compounds in this class have been tested for their ability to inhibit AChE, which is crucial for treating Alzheimer's disease. For instance, certain derivatives showed IC50 values ranging from 46.42 µM to 157.31 µM against AChE and butyrylcholinesterase (BChE) respectively .

Antimicrobial Activity

Several studies have reported moderate to significant antimicrobial activity for compounds derived from benzodioxins. This includes:

- Bacterial Inhibition : Compounds demonstrated effectiveness against various strains such as Escherichia coli and Staphylococcus aureus .

Antidiabetic Potential

The enzyme inhibitory potential against α-glucosidase suggests that these compounds may have therapeutic implications for Type 2 Diabetes Mellitus (T2DM). Inhibitors of α-glucosidase can help in managing blood sugar levels post-meal .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Alzheimer's Disease Models : In animal models of Alzheimer's disease, derivatives of benzodioxins showed improved cognitive function when administered as AChE inhibitors.

- Diabetes Management : In diabetic rat models, compounds similar to 1-(2,3-Dihydro-1,4-benzodioxin) demonstrated a reduction in blood glucose levels comparable to standard antidiabetic drugs .

Data Tables

Comparison with Similar Compounds

Key Structural Differences

The target compound is compared to three analogs with modifications in the oxadiazole or benzodioxin substituents (Table 1):

Notes:

- The 4-(dimethylamino)phenyl analog (406.43 g/mol) exhibits higher molecular weight and polarity due to the electron-donating dimethylamino group, which may enhance aqueous solubility .

- Dihydropyrimidinone derivatives (e.g., compound in ) replace the pyrrolidin-2-one core with a dihydropyrimidinone system, altering hydrogen-bonding capacity and biological activity.

Physicochemical Properties

- Lipophilicity: The 3-ethyl group in the target compound likely results in moderate lipophilicity, intermediate between the polar 4-(dimethylamino)phenyl analog and the lipophilic 4-methoxyphenyl derivative .

- Melting Points : While the target compound’s melting point is unreported, analogs with aryl-oxadiazole substituents (e.g., ) exhibit melting points >170°C, suggesting crystalline stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.